molecular formula C10H12F2N2 B1417338 1-(2,4-Difluorophenyl)pyrrolidin-3-amine CAS No. 1096333-56-0

1-(2,4-Difluorophenyl)pyrrolidin-3-amine

Cat. No. B1417338
M. Wt: 198.21 g/mol
InChI Key: SHDSNDAKQXUVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)pyrrolidin-3-amine, also known as 2,4-Difluoropyrrolidin-3-amine (DFPA) is an organic compound with a wide range of applications in the field of medicinal chemistry. It is an important intermediate in the synthesis of various pharmaceuticals and is used in the manufacture of pharmaceuticals, such as analgesics, anti-inflammatory agents, and anticonvulsants. DFPA is also used in the synthesis of agrochemicals, such as insecticides and herbicides. DFPA is a versatile compound and has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and fragrances.

Scientific Research Applications

Pharmacokinetics and Metabolism

The study of pharmacokinetics and metabolism of compounds related to 1-(2,4-Difluorophenyl)pyrrolidin-3-amine has been significant in understanding their disposition in biological systems. For example, the metabolism and excretion of a dipeptidyl peptidase IV inhibitor, closely related to 1-(2,4-Difluorophenyl)pyrrolidin-3-amine, were examined in rats, dogs, and humans, revealing insights into its elimination pathways through both metabolism and renal clearance (Sharma et al., 2012).

Anticonvulsant Properties

Research has also explored the synthesis and anticonvulsant properties of new amides derived from pyrrolidine compounds, highlighting the potential of these structures in developing anticonvulsant agents. These studies provide evidence of the broad spectrum of activity across various preclinical seizure models, suggesting the importance of the pyrrolidine ring for anticonvulsant activity (Obniska et al., 2017).

Antibacterial Activity

The antibacterial activity of pyridone carboxylic acids, structurally related to 1-(2,4-Difluorophenyl)pyrrolidin-3-amine, has been investigated, showing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of such compounds in developing new antibacterial agents (Takahata et al., 1988).

properties

IUPAC Name

1-(2,4-difluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDSNDAKQXUVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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